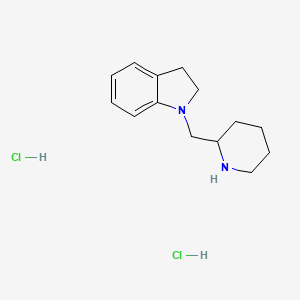

1-(2-Piperidinylmethyl)indoline dihydrochloride

Descripción general

Descripción

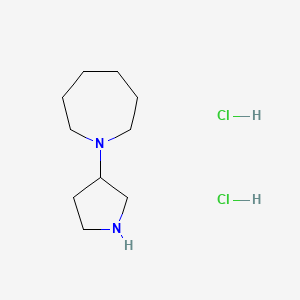

“1-(2-Piperidinylmethyl)indoline dihydrochloride” is a chemical compound with the molecular formula C14H22Cl2N2. Its average mass is 289.244 Da and its monoisotopic mass is 288.115997 Da . This product is intended for research use only.

Molecular Structure Analysis

The molecular structure of “1-(2-Piperidinylmethyl)indoline dihydrochloride” is defined by its molecular formula, C14H22Cl2N2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Piperidinylmethyl)indoline dihydrochloride” are defined by its molecular formula, C14H22Cl2N2, and its molecular weight, 289.2 g/mol.Aplicaciones Científicas De Investigación

Pharmaceutical Development

Indolines, including compounds like “1-(2-Piperidinylmethyl)indoline dihydrochloride”, are often utilized in pharmaceutical research due to their potential therapeutic properties. They can be synthesized through various chemical reactions, such as intramolecular Diels-Alder reactions, and are studied for their efficacy in treating different medical conditions .

Neuroprotective Agents

Indoline derivatives have been explored as multifunctional neuroprotective agents, particularly in the context of ischemic stroke. Research indicates that these compounds can exhibit significant protective effects against oxidative stress-induced cell death, which is a key factor in stroke damage .

Antioxidant Properties

The antioxidant capacity of indoline derivatives is another area of interest. By protecting cells from oxidative damage, these compounds could potentially be used to mitigate various oxidative stress-related diseases .

Analytical Chemistry

Compounds like “1-(2-Piperidinylmethyl)indoline dihydrochloride” may also find applications in analytical chemistry, where they could be used as reagents or standards in chromatographic analyses and mass spectrometry .

Biopharma Production

In biopharmaceutical production, indoline derivatives could play a role as intermediates or catalysts in the synthesis of more complex bioactive molecules .

Controlled Environment and Cleanroom Solutions

The stability and reactivity of indoline compounds make them suitable for use in controlled environments and cleanrooms, where they can be part of the solutions for maintaining contamination-free conditions .

Advanced Battery Science

Indolines may contribute to the field of advanced battery science by serving as components in electrolyte solutions or as part of the organic materials used in battery construction .

Safety Applications

Lastly, the chemical properties of indolines might be leveraged in safety applications, such as developing new materials for protective equipment or sensors for hazardous substances .

Development and Application of Indolines in Pharmaceuticals Design, synthesis and biological evaluation of indoline derivatives as multifunctional neuroprotective agents VWR - 1-(2-Piperidinylmethyl)indoline dihydrochloride

Safety and Hazards

Based on the safety data sheet of a similar compound, Indoline, it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves/clothing/eye protection/face protection and to avoid breathing its dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name |

1-(piperidin-2-ylmethyl)-2,3-dihydroindole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-7-14-12(5-1)8-10-16(14)11-13-6-3-4-9-15-13;;/h1-2,5,7,13,15H,3-4,6,8-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRWYWQACVWVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2CCC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate](/img/structure/B1392296.png)

![tert-Butyl 4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1392298.png)

![5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392310.png)